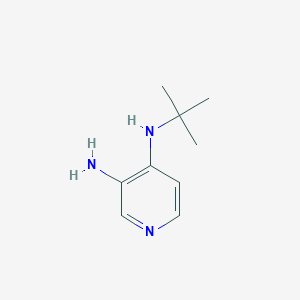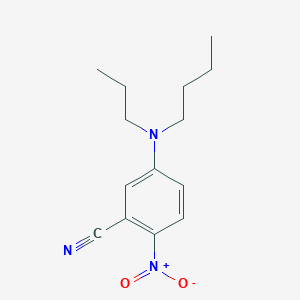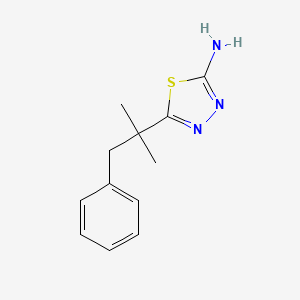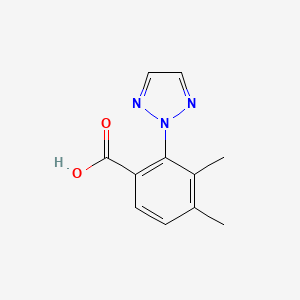
4-N-tert-butylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-tert-butylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom at the 4-position of the pyridine ring, along with two amino groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-tert-butylpyridine-3,4-diamine typically involves the reaction of pyridine derivatives with tert-butylamine. One common method is the reaction of 4-tert-butylpyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-N-tert-butylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
科学的研究の応用
4-N-tert-butylpyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as catalysts and electronic components.
作用機序
The mechanism of action of 4-N-tert-butylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the amino groups in the compound can interact with biological macromolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-tert-Butylpyridine: A related compound with a similar structure but lacking the amino groups.
4-tert-Butylaniline: Another similar compound with an amino group at the 4-position but without the pyridine ring.
Uniqueness
4-N-tert-butylpyridine-3,4-diamine is unique due to the presence of both the tert-butyl group and the amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
4-N-tert-butylpyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3,(H,11,12) |
InChIキー |
QSPFJFZVVKLJBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=C(C=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)





![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)





![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)
